

# Application Notes: TCL053 LNP Formulation for sgRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TCL053    |           |
| Cat. No.:            | B11929823 | Get Quote |

#### Introduction

The delivery of CRISPR/Cas9 gene-editing components, particularly single-guide RNA (sgRNA) and Cas9 mRNA, into target cells remains a critical challenge for the therapeutic application of this revolutionary technology. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, demonstrating clinical success with siRNA and mRNA vaccines. The novel ionizable lipid, **TCL053**, has been identified as a key component for formulating LNPs with low immunogenicity, suitable for applications requiring repeated administration, such as in the treatment of genetic muscular disorders.

These application notes provide a detailed protocol for the formulation of **TCL053**-based LNPs for the co-encapsulation of sgRNA and Cas9 mRNA, based on published research. The protocol is intended for researchers, scientists, and drug development professionals working on in vivo gene editing.

## **Core Concepts and Signaling Pathways**

The underlying principle of LNP-mediated delivery involves the encapsulation of negatively charged nucleic acids (sgRNA and mRNA) within a lipid-based vesicle. The key component, the ionizable lipid **TCL053**, is cationic at a low pH during the formulation process, facilitating interaction with the nucleic acids. At physiological pH (around 7.4), the lipid becomes nearly neutral, which reduces toxicity and prevents rapid clearance by the immune system.



Upon cellular uptake, typically via endocytosis, the LNPs are trafficked into endosomes. The acidic environment of the late endosome protonates the ionizable lipid, leading to a positive charge. This is thought to destabilize the endosomal membrane, facilitating the release of the sgRNA and Cas9 mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated into Cas9 protein, which then complexes with the sgRNA to form a functional ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform the targeted gene editing.



Click to download full resolution via product page

Figure 1: LNP-mediated delivery and gene editing pathway.

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters for the **TCL053** LNP formulation, derived from published studies.

Table 1: TCL053 LNP Formulation Composition



| Component   | Molar Ratio (%) | Role in Formulation                                     |
|-------------|-----------------|---------------------------------------------------------|
| TCL053      | 60.0            | Ionizable cationic lipid for RNA encapsulation          |
| DPPC        | 10.6            | Helper phospholipid for structural integrity            |
| Cholesterol | 27.3            | Stabilizes the nanoparticle structure                   |
| DMG-PEG2000 | 2.1             | PEGylated lipid to prevent aggregation and opsonization |

Table 2: Formulation and Product Parameters

| Parameter                  | Value    | Notes                                                  |
|----------------------------|----------|--------------------------------------------------------|
| Lipid/RNA Weight Ratio     | 23:1     | The total weight of lipids to the total weight of RNA. |
| Particle Size (Z-average)  | ~79.1 nm | Measured by Dynamic Light Scattering (DLS).            |
| Polydispersity Index (PDI) | < 0.2    | Indicates a narrow and uniform size distribution.      |
| Encapsulation Efficiency   | > 90%    | Typically desired for efficient delivery.              |

## **Experimental Protocols**

This section provides a detailed, step-by-step protocol for the preparation and characterization of **TCL053** LNPs co-encapsulating sgRNA and Cas9 mRNA.

## Protocol 1: Preparation of TCL053 LNPs using Microfluidics



This protocol describes the formulation of LNPs using a microfluidic mixing device, such as a NanoAssemblr.

#### Materials:

- TCL053 (ionizable lipid)
- Dipalmitoylphosphatidylcholine (DPPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- Ethanol (200 proof, anhydrous)
- sgRNA and Cas9 mRNA
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
- · Microfluidic mixing device and cartridges
- Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)
- Sterile, RNase-free consumables (syringes, tubes)

#### Procedure:

- Preparation of Lipid Stock Solution (Organic Phase):
  - Dissolve TCL053, DPPC, Cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio of 60:10.6:27.3:2.1.
  - The final total lipid concentration in the ethanol phase is typically in the range of 10-25 mM. For example, prepare a 12.5 mM total lipid stock.
  - Ensure all lipids are fully dissolved. Gentle warming or vortexing may be applied.



- Preparation of RNA Solution (Aqueous Phase):
  - Dissolve the sgRNA and Cas9 mRNA in 50 mM citrate buffer (pH 4.0).
  - The ratio of Cas9 mRNA to sgRNA can vary, but a 1:1 weight ratio is a common starting point.[1]
  - The final RNA concentration should be calculated to achieve a target lipid-to-RNA weight ratio of 23:1 after mixing.
- Microfluidic Mixing:
  - Set up the microfluidic device according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into the syringe for the organic phase inlet.
  - Load the RNA-buffer solution into the syringe for the aqueous phase inlet.
  - Set the flow rate ratio (FRR) of the aqueous to organic phase to 3:1.
  - Set a total flow rate (TFR). A common TFR is 12 mL/min.[1]
  - Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the LNPs.
  - Collect the resulting LNP suspension from the outlet. It will be a milky-white solution containing approximately 25% ethanol.
- Downstream Processing (Buffer Exchange and Concentration):
  - Immediately after formulation, dialyze the LNP suspension against sterile, RNase-free
    PBS (pH 7.4) to remove the ethanol and raise the pH.
  - Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
  - Perform dialysis at 4°C with at least two buffer changes over 12-24 hours.



- After dialysis, the LNP suspension can be concentrated if necessary using centrifugal filter units.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm sterile filter.
  - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.



Click to download full resolution via product page



Figure 2: Workflow for TCL053 LNP formulation.

#### Protocol 2: Characterization of TCL053 LNPs

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Procedure:
  - Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).
  - Transfer the diluted sample to a cuvette.
  - Measure the Z-average diameter (particle size) and PDI according to the instrument's standard operating procedure.
  - Acceptable values are typically a size of <100 nm and a PDI of <0.2.</li>
- 2. RNA Encapsulation Efficiency:
- Method: Quant-iT RiboGreen assay or similar nucleic acid quantification assay.
- Principle: The assay uses a fluorescent dye that binds to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated RNA can be determined.
- Procedure:
  - Prepare two sets of LNP samples.
  - To one set, add the RiboGreen reagent directly to measure the amount of free (unencapsulated) RNA.
  - To the second set, first add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated RNA, then add the RiboGreen reagent. This measures the total RNA.
  - Use a standard curve of the free RNA to quantify the amounts.



 Calculate the encapsulation efficiency (%EE) using the formula: %EE = (Total RNA - Free RNA) / Total RNA \* 100

These protocols provide a comprehensive guide for the formulation and characterization of **TCL053**-based LNPs for sgRNA and Cas9 mRNA delivery, enabling researchers to apply this advanced delivery system in their gene-editing studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: TCL053 LNP Formulation for sgRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b11929823#tcl053-lnp-formulation-protocol-for-sgrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com